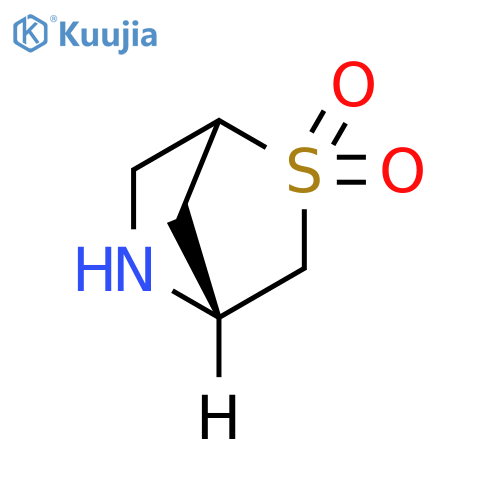

Cas no 1933767-44-2 ((4R)-2lambda6-thia-5-azabicyclo2.2.1heptane-2,2-dione)

(4R)-2lambda6-thia-5-azabicyclo2.2.1heptane-2,2-dione 化学的及び物理的性質

名前と識別子

-

- 2-Thia-5-azabicyclo[2.2.1]heptane, 2,2-dioxide, (4R)-

- (4R)-2lambda6-thia-5-azabicyclo2.2.1heptane-2,2-dione

-

- インチ: 1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2/t4-,5?/m1/s1

- InChIKey: REPYGHXGZNDHNU-CNZKWPKMSA-N

- ほほえんだ: C12C[C@@]([H])(NC1)CS2(=O)=O

(4R)-2lambda6-thia-5-azabicyclo2.2.1heptane-2,2-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-255361-1g |

(4R)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione |

1933767-44-2 | 1g |

$0.0 | 2023-09-14 | ||

| Enamine | EN300-255361-1.0g |

(4R)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione |

1933767-44-2 | 1.0g |

$0.0 | 2023-03-01 |

(4R)-2lambda6-thia-5-azabicyclo2.2.1heptane-2,2-dione 関連文献

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

(4R)-2lambda6-thia-5-azabicyclo2.2.1heptane-2,2-dioneに関する追加情報

(4R)-2λ6-Thia-5-Azabicyclo[2.2.1]Heptane-2,2-Dione: A Comprehensive Overview

The compound with CAS No. 1933767-44-2, commonly referred to as (4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, is a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its thia-azabicyclo framework, which combines sulfur and nitrogen atoms within a rigid bicyclic system, making it a promising candidate for various applications in drug discovery and material science.

Recent studies have highlighted the potential of (4R)-thia-azabicyclo[2.2.1]heptane-2,2-dione as a scaffold for developing bioactive compounds. Its rigid structure and ability to form hydrogen bonds make it an ideal template for modulating pharmacokinetic properties such as solubility and permeability. Researchers have explored its role in inhibiting key enzymes involved in neurodegenerative diseases, demonstrating its potential as a lead compound for therapeutic interventions.

The synthesis of this compound involves a multi-step process that typically begins with the formation of the bicyclic core through either ring-closing metathesis or traditional cyclization methods. The introduction of the dione functionality is often achieved via oxidation or ketonization reactions, ensuring the stability and reactivity of the final product. The stereochemistry at the 4R position is critical for maintaining the compound's biological activity, as recent studies have shown that enantiomeric purity significantly influences its pharmacodynamic properties.

In terms of physical properties, (4R)-thia-azabicyclo[2.2.1]heptane-2,2-dione exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the 250–300 nm range, indicative of conjugation within the bicyclic system. These properties make it suitable for use in both solution-phase and solid-state studies.

The biological evaluation of this compound has revealed its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are implicated in inflammatory and immune-related disorders. Preclinical studies have demonstrated moderate potency in inhibiting cytokine release in vitro, suggesting its potential utility in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its pharmacological applications, (4R)-thia-azabicyclo strong>[< strong > ̃ ] heptane - < strong > dione strong > has been explored for its role in catalysis and materials science. Its ability to act as a chiral ligand in asymmetric catalysis has been reported in several recent publications, highlighting its versatility across multiple disciplines.

In conclusion, (4R)-< strong > thia strong > - < strong > azabicyclo strong > [ < strong > ̃ ] heptane - < strong > dione strong > represents a fascinating example of how structural complexity can lead to diverse functional properties. With ongoing research into its synthesis, characterization, and biological activity, this compound continues to be a valuable asset in the advancement of modern chemistry and medicine.

1933767-44-2 ((4R)-2lambda6-thia-5-azabicyclo2.2.1heptane-2,2-dione) 関連製品

- 98854-91-2((R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate)

- 2877762-72-4(1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide)

- 19357-07-4(2-(Benzylcarbamoyl)benzoic Acid)

- 933210-46-9(N-3-(6-ethoxypyridazin-3-yl)phenyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)

- 1981603-64-8(5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2138268-97-8(1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine)

- 1427424-30-3(7-bromo-6-methoxy-imidazo[1,5-a]pyridine)

- 2219407-27-7(3-(4-methyl-1h-imidazol-2-yl)propanoic acid hydrochloride)

- 685106-91-6(1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME)

- 727652-08-6(2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde)